REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.CCCCCCC.C([N-:19][CH:20](C)C)(C)C.[Li+].C1C[O:27]CC1.C(=O)(OCC)OCC.C(=O)(O)[O-].[Na+]>C(OCC)C.ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][C:20]([NH2:19])=[O:27])[CH:3]=1 |f:1.2.3.4,6.7|
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C
|
Name
|
lithium diisopropylamide heptane THF
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC.C(C)(C)[N-]C(C)C.[Li+].C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −70° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at −70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic phase was isolated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
A mixture of the resultant residue
|
Type
|
STIRRING
|
Details
|
a 13% solution of ammonia in methanol (5 ml) was stirred at 75° C. for 7 hours
|
Duration
|
7 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the resultant residue was triturated from diethylether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |